![molecular formula C15H12ClN3OS B2371931 1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea CAS No. 361375-19-1](/img/structure/B2371931.png)
1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea, also known as CCT251545, is a small molecule inhibitor that has been developed as a potential therapeutic agent for cancer treatment. The compound has been shown to have promising results in preclinical studies, and its mechanism of action has been extensively studied.
Applications De Recherche Scientifique
Cytokinin-like Activity and Rooting Enhancement
Urea derivatives have been identified as synthetic compounds that can act as positive regulators of cell division and differentiation. They exhibit cytokinin-like activity, which is often more potent than that of natural adenine compounds. This makes them valuable in in vitro plant morphogenesis studies for enhancing adventitious root formation (Ricci & Bertoletti, 2009).
High-Performance Dye-Sensitized Solar Cells
Cyclic thiourea/urea functionalized triphenylamine-based dyes have shown high photovoltaic performance, making them suitable for application in dye-sensitized solar cells. The incorporation of thiourea/urea groups into these dyes has been demonstrated to improve the short-circuit photocurrent density and open-circuit voltage, leading to high power conversion efficiency (Wu et al., 2013).
Corrosion Inhibition
Urea derivatives have been evaluated for their effectiveness as corrosion inhibitors, particularly for protecting mild steel in acidic solutions. Their ability to form a protective layer on the metal surface through the adsorption of active centers has been studied, providing insights into their potential use in corrosion prevention (Mistry et al., 2011).
Antioxidant Activity
New thiazole analogues possessing urea, thiourea, and selenourea functionality have been synthesized and shown to exhibit potent antioxidant activity. These compounds, characterized by their ability to scavenge various radicals, represent a new class of antioxidant agents worthy of further investigation (Reddy et al., 2015).
Spectroscopic and Docking Properties
Thiourea derivatives have been the subject of investigation for their spectroscopic, reactive, transport, and docking properties. Studies include understanding their molecular structure, electrostatic potential, and potential as antifungal agents through molecular docking studies (Aswathy et al., 2017).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c16-9-3-1-4-10(7-9)18-15(20)19-14-12(8-17)11-5-2-6-13(11)21-14/h1,3-4,7H,2,5-6H2,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEIABIHNRITDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

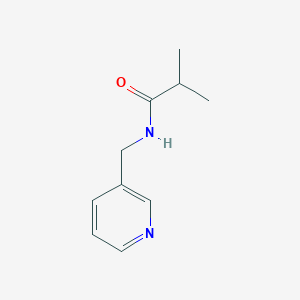
![N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2371850.png)
![3,4-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2371852.png)
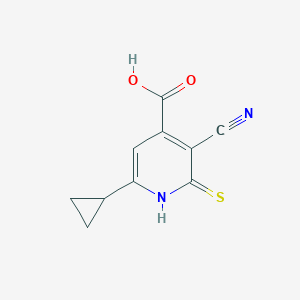
![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2371856.png)
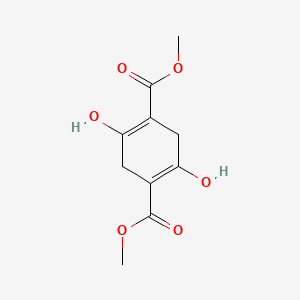
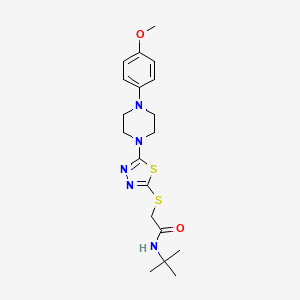
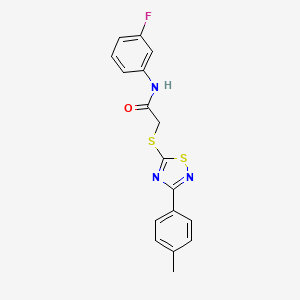
![5-acetamido-N-(2-methoxybenzyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2371862.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2371863.png)
![4-[2-(Trifluoroacetyl)hydrazino]benzoic acid](/img/structure/B2371866.png)
![Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2371867.png)
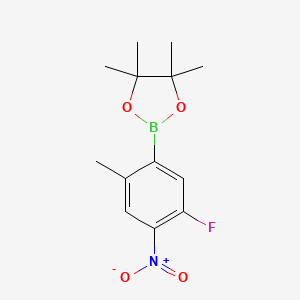
![5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2371869.png)